![molecular formula C17H21N7O B5552136 1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)

1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

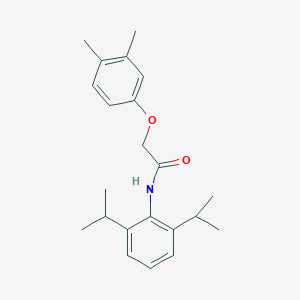

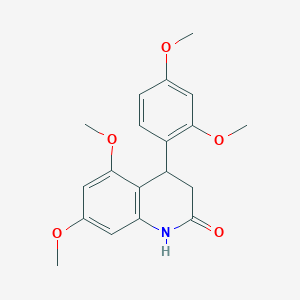

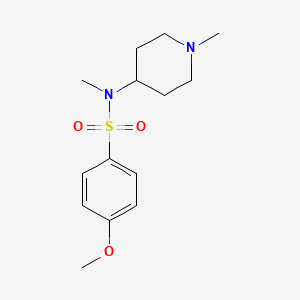

Description

1-(2-Aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide is a compound involved in advanced chemical synthesis and research. It is part of a class of compounds with significant biological and chemical relevance.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, in the synthesis of a similar compound, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, various steps including diazotization and rearrangement reactions were utilized (Afshar et al., 1987).

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate features. For example, the crystal structure of 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole shows a planar, conjugated, and aromatic imidazol-4-yl-triazole system, with hydrogen bonds playing a crucial role in the crystal formation (Afshar et al., 1987).

Chemical Reactions and Properties

Compounds in this class undergo various chemical reactions. For instance, reactions involving guanidine derivatives (Balewski & Kornicka, 2021) and the formation of new structures through diazotization reactions (Biagi et al., 1996) are examples of their chemical behavior.

Physical Properties Analysis

Physical properties of these compounds are often studied through crystallographic and spectroscopic methods, providing insights into their stability and structural conformations, as seen in compounds like 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide (Moreno-Fuquen et al., 2019).

Chemical Properties Analysis

The chemical properties of such compounds are characterized by a variety of functional groups and their interactions. These properties can be explored through reactions like the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine (Panchal & Patel, 2011).

Scientific Research Applications

Coordination Chemistry and Ligand Properties

Research into bidentate bis(N-heterocyclic carbene) (NHC) ligands has shown how the combination of triazole and imidazole rings can be used to create complex structures with metal ions. For example, the synthesis of diazolium salts and their reaction with palladium to form bis(NHC) complexes suggests applications in catalysis and materials science (Schick, Pape, & Hahn, 2014).

Novel Synthesis of Imidazole and Triazole Derivatives

The development of new synthetic routes for fused imidazoles and triazoles is a significant area of research. These methodologies provide access to a wide range of heterocyclic compounds with potential applications in drug discovery and development (Molina, Lorenzo, & Aller, 1989).

Structural Analysis and Crystallography

Detailed structural analysis, such as the study of a rearrangement product involving an imidazole-triazole compound, helps understand the molecular geometry, bonding, and potential reactivity of these compounds. Such knowledge is crucial for designing new materials and pharmaceuticals (Afshar et al., 1987).

Biological Activities

Some derivatives of imidazole and triazole have been evaluated for their biological activities, including anti-inflammatory, analgesic, and antibacterial properties. These studies underscore the therapeutic potential of these compounds in medicine (Can et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-aminoethyl)-N-[(1-benzylimidazol-2-yl)methyl]-N-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O/c1-22(17(25)15-12-24(9-7-18)21-20-15)13-16-19-8-10-23(16)11-14-5-3-2-4-6-14/h2-6,8,10,12H,7,9,11,13,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZNUZPDCHWHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC=CN1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)

![5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5552091.png)

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine](/img/structure/B5552118.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)

![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)

![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)